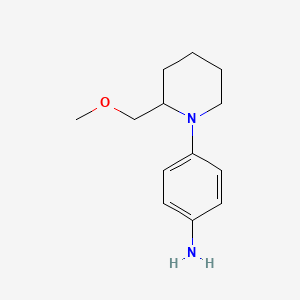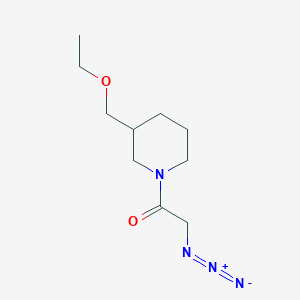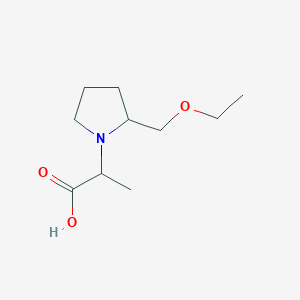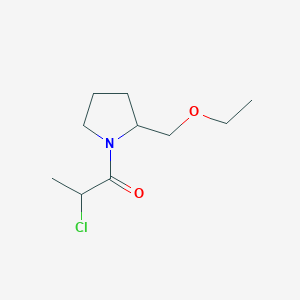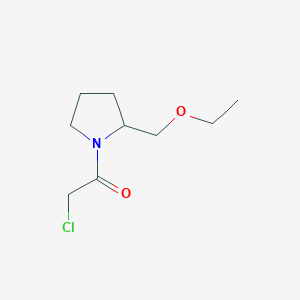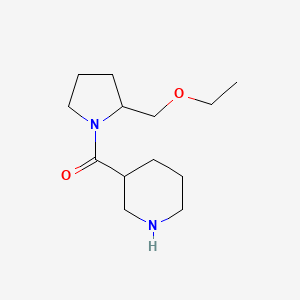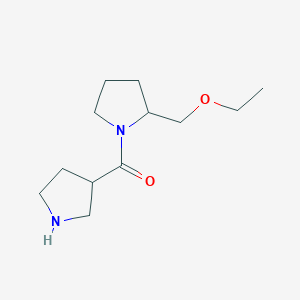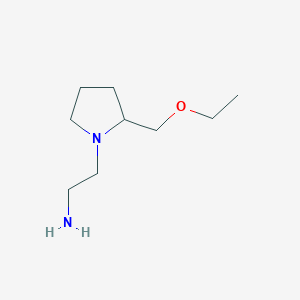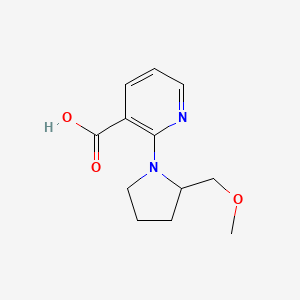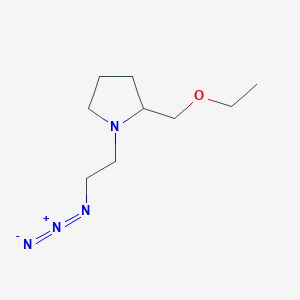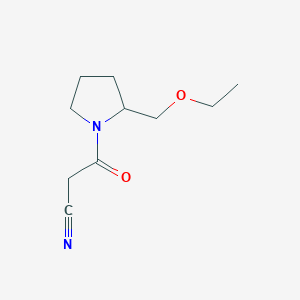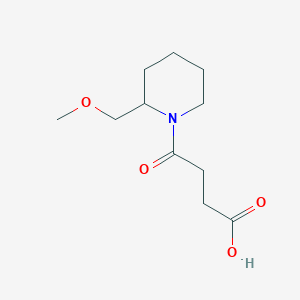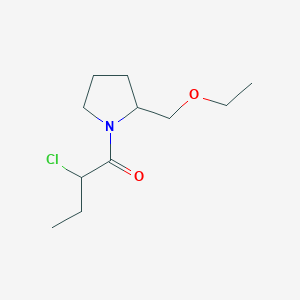
1-(2-(エトキシメチル)ピロリジン-1-イル)-2-クロロブタン-1-オン
説明
2-Chloro-1-(2-(ethoxymethyl)pyrrolidin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C11H20ClNO2 and its molecular weight is 233.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-1-(2-(ethoxymethyl)pyrrolidin-1-yl)butan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1-(2-(ethoxymethyl)pyrrolidin-1-yl)butan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
作用機序
Target of Action
It’s known that the pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to influence a variety of biological activities .
生化学分析
Biochemical Properties
2-Chloro-1-(2-(ethoxymethyl)pyrrolidin-1-yl)butan-1-one plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The compound’s pyrrolidine ring is a versatile scaffold that enhances its ability to interact with target biomolecules . These interactions often involve binding to specific active sites on enzymes or proteins, leading to either inhibition or activation of their functions. The stereochemistry of the molecule also contributes to its biological activity by influencing the binding mode to enantioselective proteins .
Cellular Effects
2-Chloro-1-(2-(ethoxymethyl)pyrrolidin-1-yl)butan-1-one has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cell surface receptors can trigger downstream signaling cascades that alter gene expression patterns and metabolic activities . These effects can lead to changes in cell proliferation, differentiation, and apoptosis, depending on the cell type and context.
Molecular Mechanism
The molecular mechanism of 2-Chloro-1-(2-(ethoxymethyl)pyrrolidin-1-yl)butan-1-one involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s pyrrolidine ring allows it to fit into specific binding pockets on target proteins, leading to either competitive or non-competitive inhibition of enzyme activity . Additionally, the compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-1-(2-(ethoxymethyl)pyrrolidin-1-yl)butan-1-one can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other reactive species . Over time, the compound may degrade into various metabolites, which can have different biological activities. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular function, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of 2-Chloro-1-(2-(ethoxymethyl)pyrrolidin-1-yl)butan-1-one vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activities . At high doses, the compound can become toxic and cause adverse effects, including cell death and tissue damage . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
2-Chloro-1-(2-(ethoxymethyl)pyrrolidin-1-yl)butan-1-one is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that can be further processed or excreted . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity .
Transport and Distribution
Within cells and tissues, 2-Chloro-1-(2-(ethoxymethyl)pyrrolidin-1-yl)butan-1-one is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments or tissues . The compound’s distribution is also influenced by its physicochemical properties, such as solubility and lipophilicity .
Subcellular Localization
The subcellular localization of 2-Chloro-1-(2-(ethoxymethyl)pyrrolidin-1-yl)butan-1-one is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function can be influenced by its localization, as different cellular compartments provide distinct microenvironments and interactomes . For example, localization to the nucleus may enhance the compound’s ability to modulate gene expression, while localization to the mitochondria may affect cellular metabolism .
特性
IUPAC Name |
2-chloro-1-[2-(ethoxymethyl)pyrrolidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO2/c1-3-10(12)11(14)13-7-5-6-9(13)8-15-4-2/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNKOGVKPIZJSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCCC1COCC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


